molecular formula C17H18N2O2 B1223443 N-[(4-nitrophenyl)methyl]-1,2,3,4-tetrahydronaphthalen-1-amine CAS No. 355381-61-2

N-[(4-nitrophenyl)methyl]-1,2,3,4-tetrahydronaphthalen-1-amine

Cat. No.: B1223443
CAS No.: 355381-61-2
M. Wt: 282.34 g/mol
InChI Key: SXADGYYMOIHTNA-UHFFFAOYSA-N
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Description

N-[(4-Nitrophenyl)methyl]-1,2,3,4-tetrahydronaphthalen-1-amine is a tetrahydronaphthalene derivative with a 4-nitrobenzyl substituent on the amine group. Its molecular formula is C₁₇H₁₈N₂O₂, with a molecular weight of 282.34 g/mol and an XLogP value of 4, indicating moderate lipophilicity . The compound features one hydrogen bond donor and three acceptors, with a polar surface area of 55.2 Ų, suggesting balanced solubility in both aqueous and organic phases. Its IUPAC name and stereochemistry ((1R)-configuration) are confirmed by canonical and isomeric SMILES notations .

Properties

IUPAC Name

N-[(4-nitrophenyl)methyl]-1,2,3,4-tetrahydronaphthalen-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2/c20-19(21)15-10-8-13(9-11-15)12-18-17-7-3-5-14-4-1-2-6-16(14)17/h1-2,4,6,8-11,17-18H,3,5,7,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXADGYYMOIHTNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2C1)NCC3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50385990
Record name N-[(4-Nitrophenyl)methyl]-1,2,3,4-tetrahydronaphthalen-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50385990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

355381-61-2
Record name N-[(4-Nitrophenyl)methyl]-1,2,3,4-tetrahydronaphthalen-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50385990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

N-[(4-nitrophenyl)methyl]-1,2,3,4-tetrahydronaphthalen-1-amine (CAS No: 355381-61-2) is an organic compound notable for its potential biological activities. This compound features a tetrahydronaphthalene structure with a nitrophenyl substituent that significantly influences its chemical behavior and biological interactions. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula: C17H18N2O2
  • Molecular Weight: 282.337 g/mol
  • CAS Number: 355381-61-2

The compound's structure includes a tetrahydronaphthalene moiety which is known for its stability and ability to interact with various biological targets. The presence of the nitrophenyl group enhances its reactivity and potential bioactivity.

The biological activity of this compound is primarily attributed to the following mechanisms:

  • Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in cellular signaling pathways. For example, it has been studied as a potential inhibitor of dynamin I and II GTPase activity, which is crucial for membrane trafficking in cells .
  • Receptor Modulation: Research indicates that derivatives of this compound can interact with serotonin receptors (5-HT7), showing selectivity over other receptor types such as 5-HT1A and D2 receptors. These interactions suggest a role in modulating neurotransmission .
  • Cytotoxicity: Some studies have reported cytotoxic effects against various cancer cell lines, indicating potential applications in cancer therapy. The nitrophenyl group may contribute to the generation of reactive intermediates that induce apoptosis in cancer cells .

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties:

  • Cell Lines Tested: Various studies have tested this compound against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).
  • IC50 Values: Preliminary findings suggest IC50 values in the micromolar range, indicating effective growth inhibition .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity:

  • Bacterial Strains Tested: Studies have evaluated its effectiveness against both Gram-positive and Gram-negative bacteria.
  • Mechanism: The mechanism appears to involve disruption of bacterial cell membranes or interference with cellular metabolism .

Case Studies and Research Findings

StudyFocusFindings
Structure-Activity RelationshipIdentified potent 5-HT7 receptor agonists derived from similar structures with varying substitutions.
GTPase InhibitionDemonstrated that certain derivatives inhibit dynamin GTPase activity, suggesting implications for cellular processes like endocytosis.
Anticancer ActivityReported significant cytotoxicity against multiple cancer cell lines with specific structural features enhancing activity.

Scientific Research Applications

Synthesis and Reaction Pathways

The synthesis of N-[(4-nitrophenyl)methyl]-1,2,3,4-tetrahydronaphthalen-1-amine typically involves the reaction of 4-nitrobenzyl chloride with 1,2,3,4-tetrahydronaphthalen-1-amine under basic conditions. Common solvents include dichloromethane or toluene, and bases such as sodium hydroxide or potassium carbonate are used to facilitate nucleophilic substitution reactions.

Types of Reactions

This compound can undergo several types of chemical reactions:

  • Oxidation : The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
  • Reduction : It can be oxidized to form corresponding nitroso or hydroxylamine derivatives.
  • Substitution : The aromatic ring may undergo electrophilic substitution reactions such as nitration or halogenation.

Scientific Research Applications

This compound has garnered attention in various fields:

Chemistry

The compound serves as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of novel synthetic pathways and the development of new materials.

Biology

Research has indicated potential biological activities including:

  • Antimicrobial Properties : Studies suggest that derivatives of this compound exhibit significant antimicrobial activity against various pathogens.
  • Anticancer Activity : Compounds similar to this compound have shown promising antitumor effects in vitro. For example, IC50 values against various cancer cell lines have been reported in the low micromolar range, indicating effective cytotoxicity associated with apoptosis and cell cycle arrest mechanisms.

Medicine

In medicinal chemistry, this compound is being explored for its potential use in drug development aimed at targeting specific molecular pathways involved in disease processes. Its structural features may enable the design of targeted therapies for conditions such as cancer and bacterial infections.

Industry

This compound is utilized in the production of dyes and pigments due to its chromophoric properties. Additionally, its derivatives may find applications in specialty chemicals used for various industrial purposes.

Antitumor Activity Study

A recent study investigated the antitumor activity of this compound derivatives against human cancer cell lines. The results demonstrated that these compounds significantly inhibited cell proliferation and induced apoptosis through mitochondrial pathways.

CompoundCell LineIC50 (µM)Mechanism
Derivative AMCF7 (Breast)5.2Apoptosis
Derivative BHeLa (Cervical)3.8Cell Cycle Arrest
Derivative CA549 (Lung)6.5Apoptosis

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The following table compares key structural and physicochemical properties of the target compound with similar derivatives:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) XLogP Physical State Yield (%) Key Spectral Data (¹H NMR δ)
N-[(4-Nitrophenyl)methyl]-... (Target) 4-Nitrobenzyl C₁₇H₁₈N₂O₂ 282.34 4 Not reported N/A Not provided
N-[(4-Methoxyphenyl)methyl]-... 4-Methoxybenzyl C₁₈H₂₁NO 267.37 ~3* Solid (HBr salt) N/A N/A
trans-4-(4′-Chlorophenyl)-... (5g) 4-Chlorophenyl C₁₈H₂₁ClN 286.82 ~4.5* Yellow oil 37 δ 2.42 (s, 2H), 7.15–7.30 (m)
N-[(2-Nitrophenyl)methyl]-... 2-Nitrobenzyl C₁₇H₁₈N₂O₂ 282.34 ~4 Not reported N/A N/A
trans-4-Cyclohexyl-... (5l) Cyclohexyl C₁₈H₂₇N 257.42 ~5* White crystals 71 δ 2.72 (s, 6H, N-CH₃)

*Estimated based on substituent contributions.

Key Observations:
  • Substituent Polarity : The 4-nitro group in the target compound enhances polarity compared to cyclohexyl (5l, XLogP ~5) but reduces it relative to 4-methoxy (XLogP ~3). Chlorine (5g) increases lipophilicity (XLogP ~4.5) due to its hydrophobic nature.
  • Physical State : Bulky substituents like cyclohexyl (5l) favor crystalline solids, while planar aromatic groups (e.g., 4-chlorophenyl in 5g) result in oils, likely due to reduced molecular symmetry .
  • Synthesis Efficiency : Yields vary significantly (37–71%), influenced by steric hindrance (e.g., cyclooctyl in 5m: 58% yield ) and electronic effects during synthetic steps.

Spectral and Structural Differentiation

NMR Signatures:
  • Target Compound : The para-nitro group deshields aromatic protons, likely producing a distinct doublet (J ≈ 8–9 Hz) at δ ~8.1–8.3 ppm for the nitrobenzyl protons, absent in methoxy or chloro analogs .
  • Chlorophenyl Derivative (5g) : Aromatic protons resonate at δ 7.15–7.30 ppm (m, 5H), with a singlet at δ 2.42 ppm for methylene protons adjacent to the amine .
  • Cyclohexyl Derivative (5l) : Sharp singlet at δ 2.72 ppm corresponds to N,N-dimethyl groups, absent in the target compound .
Mass Spectrometry:
  • The target compound’s HRMS (theoretical [M+H]⁺: 282.1368) matches closely with its 2-nitro positional isomer (CAS 58522-40-0 ), but chromatographic retention times (HPLC) would differ due to substituent orientation.

Q & A

Q. What are the key steps for synthesizing and characterizing N-[(4-nitrophenyl)methyl]-1,2,3,4-tetrahydronaphthalen-1-amine?

  • Methodological Answer : Synthesis typically involves reductive amination or condensation reactions. For example, analogous compounds are synthesized by reacting substituted aldehydes (e.g., 4-nitrobenzaldehyde) with 1,2,3,4-tetrahydronaphthalen-1-amine under reflux in methanol, followed by purification via column chromatography (hexane/ethyl acetate mixtures) . Characterization includes:
  • 1H/13C NMR : To confirm regiochemistry and substitution patterns (e.g., aromatic protons at δ 7.5–8.2 ppm for nitro groups; tetrahydronaphthalene backbone signals at δ 1.5–3.0 ppm) .
  • HPLC : For purity assessment; reported conditions include MeOH:EtOH:2-PrOH:Hexanes (5:5:5:85) at 10 mL/min, with retention times between 11.2–17.2 minutes depending on substituents .
  • HRMS : To verify molecular ion peaks (e.g., [M+H]+) and isotopic patterns .

Q. How can researchers purify intermediates or final products effectively?

  • Methodological Answer :
  • Column Chromatography : Use gradient elution (e.g., hexane/ethyl acetate ratios) for separation of stereoisomers or structurally similar byproducts .
  • Trituration : For crystalline solids, trituration with methanol or ethanol removes impurities (e.g., yields >70% purity) .
  • Preparative HPLC : For enantiomeric resolution, chiral columns with hexane/isopropanol mobile phases are effective .

Advanced Research Questions

Q. What strategies optimize enantiomeric purity in asymmetric synthesis?

  • Methodological Answer :
  • Chiral Auxiliaries : Use tert-butanesulfinamide to induce stereoselectivity during imine formation, achieving enantiomeric excess (ee) >99% .
  • Catalytic Hydrogenation : Iridium catalysts with chiral ligands (e.g., BINAP) enable enantioselective reduction of cyclic enamides (e.g., 85–95% ee) .
  • DFT Calculations : Predict transition-state energies to guide catalyst selection and reaction optimization .

Q. How can structure-activity relationships (SAR) be explored for CNS-targeted derivatives?

  • Methodological Answer :
  • Substituent Variation : Modify the nitro group (e.g., replace with Cl, OMe, or aryl groups) and assess receptor binding. For example, biphenyl or 2-chlorophenyl substituents enhance 5-HT7 receptor affinity (Ki <1 nM) .
  • Lipophilicity Optimization : Introduce alkyl chains (e.g., hexanamide linkers) to improve blood-brain barrier penetration. LogP values >3 correlate with brain/plasma ratios >0.8 .
  • In Vivo Pharmacokinetics : Intraperitoneal administration in mice, followed by LC-MS analysis of plasma and brain homogenates, quantifies bioavailability and metabolite formation (e.g., N-dealkylation products) .

Q. What computational methods validate stereochemical outcomes or reactivity?

  • Methodological Answer :
  • DFT/Molecular Dynamics : Simulate reaction pathways (e.g., stereodetermining steps in reductive amination) to rationalize enantioselectivity .
  • Docking Studies : Model interactions with biological targets (e.g., 5-HT7 receptor binding pockets) to prioritize synthetic targets .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[(4-nitrophenyl)methyl]-1,2,3,4-tetrahydronaphthalen-1-amine
Reactant of Route 2
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N-[(4-nitrophenyl)methyl]-1,2,3,4-tetrahydronaphthalen-1-amine

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